molecular formula C6H14OS B1231248 3-Mercapto-2-methylpentan-1-ol CAS No. 227456-27-1

3-Mercapto-2-methylpentan-1-ol

Katalognummer: B1231248
CAS-Nummer: 227456-27-1
Molekulargewicht: 134.24 g/mol
InChI-Schlüssel: HABNNYNSJFKZFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Mercapto-2-methylpentan-1-ol, also known as 3MMP, is a sulfur-containing organic compound with a variety of applications in scientific research and laboratory experiments. It is a colorless liquid with a distinct odor and is used as a reagent in organic synthesis. 3MMP is a versatile molecule that can be used to prepare a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. Additionally, 3MMP is an important intermediate in the synthesis of various biochemical compounds, such as steroids and amino acids. In

Wissenschaftliche Forschungsanwendungen

Geschmacksverstärkung in Lebensmitteln

3-Mercapto-2-methylpentan-1-ol ist bekannt für seinen charakteristischen Zwiebelgeschmack, der in gekochten Zwiebeln konzentrierter ist und eine bedeutende Rolle für den Gesamtaromas eines komplexen Lebensmittelmatrices wie Soßen spielt . Seine Fähigkeit, herzhafte Aromen zu verstärken, macht es zu einer wertvollen Komponente in der Lebensmittelindustrie, insbesondere in Produkten, bei denen ein reichhaltiger, herzhafter Geschmack erwünscht ist.

Forschung zur oralen Sensorik

Studien haben gezeigt, dass this compound die Wahrnehmung von Grundgeschmäckern beeinflussen kann, wenn es in Mundlösungen vorhanden ist . Diese Verbindung wurde verwendet, um die menschliche Empfindlichkeit gegenüber Aromen und die Interaktion zwischen Geschmack und Aroma zu untersuchen und Einblicke in die Entwicklung schmackhafterer Lebensmittelprodukte zu gewinnen.

Studien zur Geruchswahrnehmung

Die Verbindung war maßgeblich am Verständnis der Spezifität menschlicher Geruchsrezeptoren, insbesondere OR2M3, beteiligt, der hochspezifisch und eng auf den Nachweis von this compound eingestellt ist . Diese Forschung hat Auswirkungen auf die Entwicklung künstlicher Nasen und das Verständnis der menschlichen Geruchswahrnehmung.

Aromaanalyse von Lebensmitteln

Als potenter Schlüsselgeruchsstoff für Lebensmittel mit einem brühenartigen, leicht schweißigen und zwiebeligen Aroma wird this compound in der analytischen Chemie verwendet, um das Vorhandensein von Aromastoffen in verschiedenen Lebensmitteln zu identifizieren und zu quantifizieren . Diese Analyse hilft bei der Qualitätskontrolle und der Erstellung von Aromaprofilen für Lebensmittelprodukte.

Wirkmechanismus

Safety and Hazards

3-Mercapto-2-methylpentan-1-ol is harmful if swallowed . It is recommended to take precautionary measures against static discharge and to avoid dust formation . In case of ingestion, it is advised to rinse the mouth and seek immediate medical attention .

Zukünftige Richtungen

3-Mercapto-2-methylpentan-1-ol is a promising candidate aroma to enhance or impart a savory flavor . It is detected at logarithmically different thresholds and has the lowest odor threshold among the members of the homologous series of 3-mercapto-2-methylalkan-1-ols .

Biochemische Analyse

Biochemical Properties

3-Mercapto-2-methylpentan-1-ol plays a significant role in biochemical reactions, particularly in the context of olfaction. It interacts specifically with the human odorant receptor OR2M3, which is highly sensitive and narrowly tuned to detect this compound . This interaction is crucial for the perception of its characteristic odor. Additionally, this compound has been shown to enhance the savory intensity of monosodium glutamate, indicating its potential role in taste modulation .

Cellular Effects

The effects of this compound on cellular processes are primarily observed in sensory cells. It influences cell signaling pathways related to olfaction by binding to specific odorant receptors. This binding triggers a cascade of intracellular events leading to the perception of its odor . Furthermore, it has been found to modulate taste perception, particularly enhancing the savory taste, which suggests its involvement in taste-related cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a highly specific interaction with the odorant receptor OR2M3. This receptor is part of the G protein-coupled receptor family and is responsible for detecting the presence of this compound at very low concentrations . The binding of this compound to OR2M3 activates the receptor, leading to a signal transduction pathway that ultimately results in the perception of its odor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. It has been observed that the compound remains stable under controlled conditions, maintaining its odorant properties . Long-term studies have shown that its effects on cellular function, particularly in sensory cells, remain consistent over time .

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have indicated that its impact varies with concentration. At low doses, it enhances the savory taste perception without adverse effects . At higher doses, it may lead to sensory overload, potentially causing discomfort or aversion . These findings highlight the importance of dosage in the application of this compound in food products and sensory studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to sulfur-containing compounds. It is metabolized in the body through oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolic processes are essential for the detoxification and elimination of the compound from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These mechanisms ensure its proper localization and accumulation in sensory cells, where it exerts its effects . The compound’s distribution is crucial for its role in olfaction and taste modulation .

Subcellular Localization

The subcellular localization of this compound is primarily within the sensory cells of the olfactory system. It is directed to specific compartments within these cells through targeting signals and post-translational modifications . This localization is essential for its interaction with odorant receptors and subsequent sensory perception .

Eigenschaften

IUPAC Name

2-methyl-3-sulfanylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14OS/c1-3-6(8)5(2)4-7/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABNNYNSJFKZFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)CO)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870267
Record name 2-Methyl-3-sulfanylpentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear liquid; onion like aroma
Record name 3-Mercapto-2-methylpentan-1-ol (racemic)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1300/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

50.00 °C. @ 0.50 mm Hg
Record name 3-Mercapto-2-methylpentanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034878
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly, Slightly soluble in water; soluble in organic solvents, soluble (in ethanol)
Record name 3-Mercapto-2-methylpentanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034878
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 3-Mercapto-2-methylpentan-1-ol (racemic)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1300/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.985-0.995
Record name 3-Mercapto-2-methylpentan-1-ol (racemic)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1300/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

227456-27-1
Record name 3-Mercapto-2-methylpentan-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=227456-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Mercapto-2-methylpentan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227456271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-3-sulfanylpentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Mercapto-2-methyl-pentan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.310
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Pentanol, 3-mercapto-2-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.491
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-MERCAPTO-2-METHYLPENTAN-1-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XRY329G5S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Mercapto-2-methylpentanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034878
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Mercapto-2-methylpentan-1-ol
Reactant of Route 2
3-Mercapto-2-methylpentan-1-ol
Reactant of Route 3
3-Mercapto-2-methylpentan-1-ol
Reactant of Route 4
3-Mercapto-2-methylpentan-1-ol
Reactant of Route 5
3-Mercapto-2-methylpentan-1-ol
Reactant of Route 6
3-Mercapto-2-methylpentan-1-ol
Customer
Q & A

Q1: What is so special about 3-mercapto-2-methylpentan-1-ol in terms of its aroma?

A1: this compound is a potent odorant responsible for the characteristic aroma of onions. It has an extremely low odor threshold in the pg/L range, meaning humans can detect it at incredibly low concentrations. [, ] This makes it a key food odorant, particularly within the Allium genus. [] Interestingly, its perceived aroma changes with concentration, ranging from pleasant meat broth and onion-like at low concentrations to potentially less desirable at higher levels. []

Q2: How is this compound formed in onions?

A2: This compound isn't directly present in intact onions. Instead, it forms from specific precursors when the onion is cut. This suggests an enzymatic process is involved. [] While the exact pathway is still being investigated, research suggests 3-mercapto-2-methylpentanal as a potential intermediate in this formation process. []

Q3: What makes this compound unique in its interaction with human olfactory receptors compared to other similar compounds?

A3: Unlike many odorants that activate multiple olfactory receptors, this compound shows remarkably high specificity for a single human olfactory receptor, OR2M3. [, ] This narrow tuning is quite rare and suggests a dedicated role for OR2M3 in detecting this specific onion key food odorant. [] This specificity is further emphasized by the fact that even closely related compounds within the 3-mercapto-2-methylalkan-1-ols series, or OR2M3 from closely related species, do not elicit the same response. []

Q4: How does the concentration of this compound change during cooking?

A4: Studies show a significant increase in this compound concentration after cooking onions. Raw onions contain relatively low amounts (8-32 µg/kg), but this increases drastically upon slicing, storage, and cooking, reaching levels of 34-246 µg/kg. [] This further supports the theory of enzymatic formation from precursors upon disrupting the onion's cellular structure. Interestingly, utilizing simultaneous steam distillation-extraction during food preparation can lead to even higher concentrations, exceeding 1200 µg/kg. []

Q5: Beyond onions, are there other sources of this compound in food?

A5: While most prominent in onions, this compound is also found in other Allium species. It's been identified and quantified in chives, scallions, and leek. [] Surprisingly, garlic and bear's garlic, despite belonging to the same genus, were found to lack this compound. [] This highlights the specificity of its presence even within a closely related group of plants.

Q6: What is the significance of this compound in the context of food science and culinary arts?

A6: This compound plays a crucial role in shaping the overall sensory experience of various dishes. Research on beef and pork gravies demonstrated its significant contribution to the characteristic "gravy-like" aroma. [] It was identified as a key odorant in both types of gravy, alongside other important compounds. [] Understanding its formation, concentration changes during cooking, and sensory impact can help chefs optimize flavor profiles in their dishes. Additionally, its high specificity for the OR2M3 receptor opens up possibilities for using it as a highly sensitive and specific marker for quality control and authentication in food products. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.